
Entecavir 3''-O-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Entecavir 3’'-O-beta-D-Glucuronide is a synthetic compound derived from Entecavir, a guanosine nucleoside analogue. It is primarily used in research settings, particularly in the study of proteomics and carbohydrate synthesis . The compound has a molecular formula of C18H23N5O9 and a molecular weight of 453.4 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Entecavir 3’'-O-beta-D-Glucuronide is synthesized through a series of chemical reactions involving Entecavir and glucuronic acid derivatives. The process typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Entecavir 3’'-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives of Entecavir 3’'-O-beta-D-Glucuronide, while reduction could produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Entecavir 3’'-O-beta-D-Glucuronide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Entecavir 3’‘-O-beta-D-Glucuronide is closely related to its parent compound, Entecavir. Entecavir functions by inhibiting the hepatitis B virus polymerase, thereby blocking viral replication . Entecavir 3’'-O-beta-D-Glucuronide, being a derivative, may exhibit similar inhibitory effects on viral enzymes, although its primary use is in research rather than direct therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Quercetin-3-O-glucuronide: A flavonoid glucuronide with similar carbohydrate structures.
Mycophenolic acid-β-D-glucuronide: Another glucuronide derivative used in pharmaceutical research.
Glycyrrhetinic acid 3-O-mono-β-D-glucuronide: A metabolite of glycyrrhizic acid with similar glucuronide structures.
Uniqueness
Entecavir 3’'-O-beta-D-Glucuronide is unique due to its specific structure derived from Entecavir, which imparts unique properties related to its use in proteomics and carbohydrate synthesis research. Its ability to serve as a building block for complex carbohydrate structures and its role in studying protein interactions set it apart from other glucuronide derivatives .
Propiedades
Fórmula molecular |
C18H23N5O9 |
|---|---|
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(1R,3S,5S)-3-(2-amino-6-oxo-1H-purin-9-yl)-5-hydroxy-2-methylidenecyclopentyl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H23N5O9/c1-5-6(3-31-17-12(27)10(25)11(26)13(32-17)16(29)30)8(24)2-7(5)23-4-20-9-14(23)21-18(19)22-15(9)28/h4,6-8,10-13,17,24-27H,1-3H2,(H,29,30)(H3,19,21,22,28)/t6-,7-,8-,10-,11-,12+,13-,17+/m0/s1 |
Clave InChI |
MCUVCQZONGVYQH-XLVBJRJESA-N |
SMILES isomérico |
C=C1[C@H](C[C@@H]([C@H]1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3C=NC4=C3N=C(NC4=O)N |
SMILES canónico |
C=C1C(CC(C1COC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3C=NC4=C3N=C(NC4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


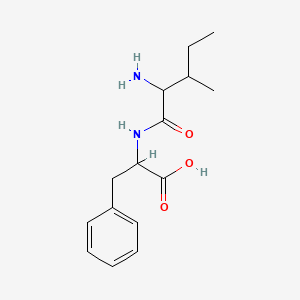
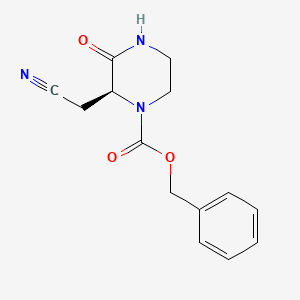


![(11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-Pyrazino[2,1-a]isoquinolin-4-one; (R)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (-)-Praziquantel; (R)-(-)-Praziquantel; l-Praziquantel](/img/structure/B13863686.png)
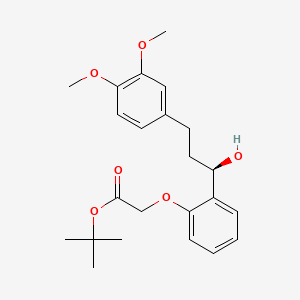

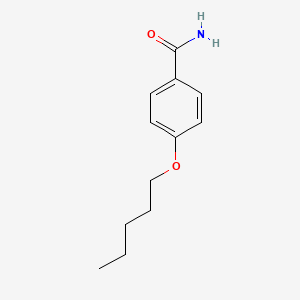
![N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
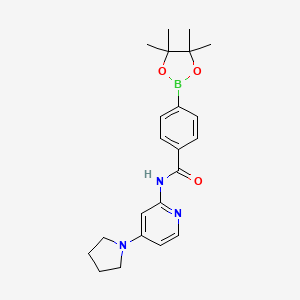
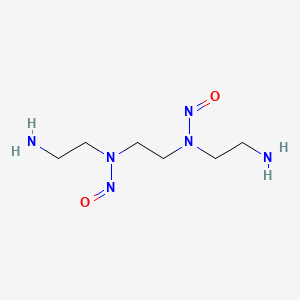
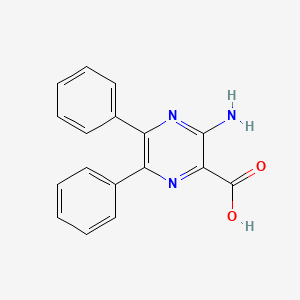
![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)

